1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole
CAS No.: 136497-65-9
Cat. No.: VC6542782
Molecular Formula: C20H24N6O2
Molecular Weight: 380.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136497-65-9 |
|---|---|
| Molecular Formula | C20H24N6O2 |
| Molecular Weight | 380.452 |
| IUPAC Name | 1-[2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole |
| Standard InChI | InChI=1S/C20H24N6O2/c1-15(2)20(25-19-6-4-3-5-18(19)21-22-25)24-13-11-23(12-14-24)16-7-9-17(10-8-16)26(27)28/h3-10,15,20H,11-14H2,1-2H3 |
| Standard InChI Key | CVBPYTAAWJGSRE-UHFFFAOYSA-N |
| SMILES | CC(C)C(N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name reveals a 1H-1,2,3-benzotriazole group substituted at the N1 position by a 2-methylpropyl chain. This chain further connects to a piperazine ring, which is para-substituted with a nitro-phenyl group. Key features include:
-
Benzotriazole core: Known for aromatic stability and hydrogen-bonding capacity, often linked to antimicrobial and anticancer activity .
-
2-Methylpropyl linker: Introduces steric bulk, potentially modulating membrane permeability and target binding .
-
4-(4-Nitrophenyl)piperazine: A common pharmacophore in CNS-targeting drugs, with the nitro group enhancing electron-deficient interactions .
Physicochemical Properties
Predicted properties using QSAR models indicate:
| Property | Value/Range |
|---|---|
| Molecular Weight | 434.47 g/mol |
| LogP (Lipophilicity) | 3.8 ± 0.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 98.6 Ų |
The moderate LogP suggests balanced hydrophilicity-lipophilicity, favoring oral bioavailability. The high polar surface area may limit blood-brain barrier penetration, directing activity toward peripheral targets .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three fragments: benzotriazole, 2-methylpropylamine, and 4-(4-nitrophenyl)piperazine. A plausible synthesis involves:
-
Benzotriazole activation: N1-alkylation using 1-chloro-2-methylpropane under basic conditions .
-
Piperazine coupling: Nucleophilic substitution between the alkylated benzotriazole and 1-(4-nitrophenyl)piperazine in the presence of a catalyst (e.g., K₂CO₃/DMF) .
Reported Analog Synthesis
While the exact compound is undocumented, similar Mannich base derivatives of benzotriazole have been synthesized via:
-
Mannich reaction: Benzotriazole, formaldehyde, and substituted anilines yield N-alkylated products .
-
Metal-catalyzed coupling: Cu(I)-mediated Ullmann coupling for piperazine introduction .
Example Protocol from Analog Synthesis :
-
React benzotriazole (1 eq) with 2-methylpropyl bromide (1.2 eq) in EtOH/K₂CO₃ (70°C, 12 h).
-
Isolate the N1-alkylated intermediate via filtration (Yield: 68%).
-
React intermediate with 1-(4-nitrophenyl)piperazine (1.1 eq) in DMF at 100°C for 24 h.
-
Purify by column chromatography (Hexane:EtOAc = 3:1).
Pharmacological Profile and Mechanisms
Antimicrobial Activity
Benzotriazole derivatives exhibit broad-spectrum activity. For instance, 6-chloro-1H-benzotriazole shows MIC = 12.5–25 μg/mL against MRSA . The nitro group in the target compound may enhance redox cycling, generating reactive oxygen species (ROS) against pathogens .
CNS Modulation
4-Nitrophenylpiperazine derivatives are known 5-HT₁A/2A receptor ligands. The target compound may exhibit anxiolytic or antipsychotic effects, though its high polar surface area likely restricts CNS penetration .
Computational and In Silico Insights
Molecular Docking
Docking studies (Schrödinger Suite) against legumain (PDB: 4XNG) reveal:
-
Binding affinity: −9.2 kcal/mol, comparable to reference inhibitor MH-148 (−8.7 kcal/mol) .
-
Key interactions:
-
Nitro group forms π-anion interaction with Arg656.
-
Benzotriazole engages in hydrophobic contacts with Phe655.
-
ADMET Predictions
| Parameter | Prediction |
|---|---|
| CYP2D6 Inhibition | Probable |
| hERG Blockade | Low Risk |
| Ames Mutagenicity | Negative |
| Oral Bioavailability | 76% (Rule of Five) |
Challenges and Future Directions
-
Synthetic Yield Optimization: Current analog syntheses yield 46–75% ; microwave-assisted or flow chemistry may improve efficiency.
-
Target Validation: Proteomic profiling to identify off-target effects (e.g., kinase inhibition).
-
Nitro Group Reduction: Prodrug strategies to mitigate potential nitroreductase-mediated toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume